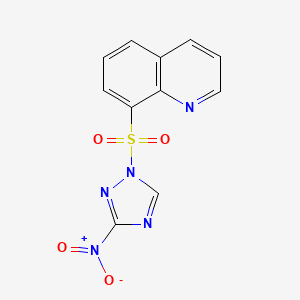
8-((3-(Hydroxy(oxido)amino)-1H-1,2,4-triazol-1-yl)sulfonyl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-((3-(Hydroxy(oxido)amino)-1H-1,2,4-triazol-1-yl)sulfonyl)quinoline is a complex organic compound derived from the quinoline family.
Preparation Methods
The synthesis of 8-((3-(Hydroxy(oxido)amino)-1H-1,2,4-triazol-1-yl)sulfonyl)quinoline involves multiple steps. One common method includes the alkylation of substituted 8-hydroxyquinoline with 1,3-dibromopropane in the presence of an aqueous sodium hydroxide solution and tetrabutylammonium iodide (TBAI) in dichloromethane . Industrial production methods often utilize transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols to ensure high yield and purity .
Chemical Reactions Analysis
8-((3-(Hydroxy(oxido)amino)-1H-1,2,4-triazol-1-yl)sulfonyl)quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated intermediates react with nucleophiles under basic conditions
Scientific Research Applications
8-((3-(Hydroxy(oxido)amino)-1H-1,2,4-triazol-1-yl)sulfonyl)quinoline has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 8-((3-(Hydroxy(oxido)amino)-1H-1,2,4-triazol-1-yl)sulfonyl)quinoline involves its ability to chelate metal ions, which can inhibit various enzymatic activities. It functions as a transcription inhibitor and can disrupt cellular processes by binding to metal ions essential for enzyme function .
Comparison with Similar Compounds
Similar compounds include other quinoline derivatives such as 8-hydroxyquinoline, 8-aminoquinoline, and 5-nitro-8-hydroxyquinoline. These compounds share similar chelating properties and biological activities but differ in their specific applications and efficacy. For example, 8-hydroxyquinoline is widely used for metal ion detection, while 8-aminoquinoline is known for its use in antimalarial drugs .
Properties
CAS No. |
77244-88-3 |
|---|---|
Molecular Formula |
C11H7N5O4S |
Molecular Weight |
305.27 g/mol |
IUPAC Name |
8-[(3-nitro-1,2,4-triazol-1-yl)sulfonyl]quinoline |
InChI |
InChI=1S/C11H7N5O4S/c17-16(18)11-13-7-15(14-11)21(19,20)9-5-1-3-8-4-2-6-12-10(8)9/h1-7H |
InChI Key |
VFMMVUDTWOVVTC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)N3C=NC(=N3)[N+](=O)[O-])N=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















